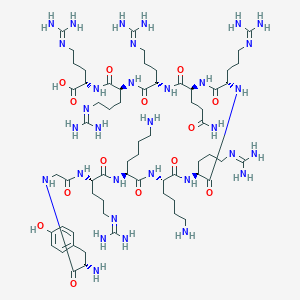

HIV-1 Tat Protein (47-57)

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of HIV-1 Tat Protein (47-57) involves chemically synthesizing peptides that mimic the functional domains of the Tat protein. Green and Loewenstein (1988) demonstrated the chemical synthesis of the full-length Tat protein and identified mutant peptides of 21 to 41 amino acids that exhibit significant activity, highlighting the importance of specific regions for trans-activation. The synthesis process is crucial for producing Tat protein segments for further structural and functional analyses.

Molecular Structure Analysis

Structural studies of the HIV-1 Tat Protein reveal that it contains regions essential for its interaction with the TAR RNA, contributing to the transactivation of the HIV-1 LTR. Bayer et al. (1995) used NMR methods to determine structural features of the Tat protein in solution, identifying a hydrophobic core and a glutamine-rich domain. This detailed structural analysis is fundamental for understanding how Tat protein interacts at the molecular level.

Chemical Reactions and Properties

The HIV-1 Tat Protein (47-57) exhibits unique chemical properties due to its ability to undergo specific interactions with cellular components. Su et al. (2010) studied the arginine-rich cell-penetrating peptide domain of the HIV Tat protein, revealing its dynamic insertion into the membrane-water interface of anionic lipid bilayers, which is stabilized by electrostatic and hydrogen bonding interactions. These properties are crucial for the intracellular delivery of various non-permeant drugs and peptides.

Physical Properties Analysis

The physical properties of the HIV-1 Tat Protein (47-57), such as its solubility, stability, and interaction with biological membranes, are influenced by its amino acid composition and structure. The study by Vivès et al. (1997) on a truncated Tat protein basic domain demonstrated its rapid translocation through the plasma membrane and accumulation in the cell nucleus, suggesting a critical role of the basic domain in cellular uptake. Understanding these physical properties provides insights into how Tat protein functions within the cellular environment.

Chemical Properties Analysis

The chemical properties of HIV-1 Tat Protein (47-57), including its reactivity and interaction with nucleic acids, are essential for its biological function. The interaction between the Tat protein and the TAR RNA is a key mechanism through which Tat enhances HIV-1 transcription. Studies by Dingwall et al. (1989, 1990) have shown that Tat binds specifically to TAR RNA, highlighting the importance of the TAR RNA structure in Tat-mediated transcriptional activation. These chemical interactions are crucial for the replication and pathogenesis of HIV-1.

For more in-depth studies and research findings, refer to the following sources:

- (Green & Loewenstein, 1988)

- (Bayer et al., 1995)

- (Su et al., 2010)

- (Vivès et al., 1997)

- (Dingwall et al., 1989)

- (Dingwall et al., 1990)

Applications De Recherche Scientifique

Specific Scientific Field

This application falls under the field of Cell Biology .

Summary of the Application

The HIV-1 Tat Protein (47-57) is a peptide rich in basic amino acids and belongs to the protein transduction domain family. It plays an important role in promoting the cellular uptake of coupled bioactive macromolecules, such as peptides, proteins, oligonucleotides, and drug molecules . It can also significantly increase the soluble expression of extrinsic proteins .

Methods of Application

The HIV-1 Tat Protein (47-57) is used as a cell-penetrating peptide. It can carry a variety of cargo rapidly through the plasma membrane .

Application in Membrane Penetration

Specific Scientific Field

This application falls under the field of Biophysics .

Summary of the Application

The HIV-1 Tat Protein (47-57) has been found to penetrate cell membranes .

Methods of Application

The interactions of the HIV-1 Tat Protein (47-57) with dioleoylphosphatidylcholine (DOPC) bilayers were assessed by comparing experimental X-ray diffuse scattering with atomistic molecular dynamics simulations .

Results or Outcomes

The simulations indicate that Tat peptides localize close to the carbonyl-glycerol group in the headgroup region of bilayers composed of either DOPC or DOPC:DOPE (1:1) lipid . The results also suggest that Tat peptides may more frequently insert into the hydrophobic core of bilayers composed of PC:PE (1:1) lipids than into bilayers composed entirely of PC lipids .

Application in Drug Delivery

Specific Scientific Field

This application falls under the field of Pharmaceutical Sciences .

Summary of the Application

The HIV-1 Tat Protein (47-57) has the ability to translocate the plasma membrane and facilitate the delivery of various cargoes such as protein, peptide, antibodies, and liposomes . It represents an important tool to increase the biodistribution of drugs .

Methods of Application

The HIV-1 Tat Protein (47-57) is used as a carrier molecule to deliver various therapeutic agents across the plasma membrane .

Results or Outcomes

The use of HIV-1 Tat Protein (47-57) in drug delivery has shown promising results in increasing the biodistribution of drugs .

Application in Deriving Magnetic Active Molecules

Specific Scientific Field

This application falls under the field of Biochemistry .

Summary of the Application

The HIV-1 Tat Protein (47-57) has membrane translocation functionality and can be used to derive magnetic active molecules .

Methods of Application

The HIV-1 Tat Protein (47-57) is used to facilitate the absorption of derived magnetic active molecules into target cells .

Results or Outcomes

The use of HIV-1 Tat Protein (47-57) in deriving magnetic active molecules has shown promising results in facilitating their absorption into target cells .

Application in HIV Infection and Pathogenesis

Specific Scientific Field

This application falls under the field of Virology .

Summary of the Application

The HIV-1 Tat Protein (47-57) is one of the first HIV-1 proteins to be produced during a new round of expression/replication, even under effective antiretroviral therapy (ART). It is strictly required for HIV replication and spreading .

Methods of Application

Most of the Tat protein exits infected cells, accumulates in the extracellular matrix and exerts profound effects on both the virus and neighbor cells, mostly of the innate and adaptive immune systems .

Results or Outcomes

Through these effects, extracellular Tat contributes to the acquisition of infection, spreading and progression to AIDS in untreated patients, or to non-AIDS co-morbidities in ART-treated individuals, who experience inflammation and immune activation despite virus suppression .

Application in Enhancing Transcription

Specific Scientific Field

This application falls under the field of Molecular Biology .

Summary of the Application

The HIV-1 Tat Protein (47-57) enhances both transcription initiation, which is mediated by its interaction with SP1 elements in the HIV-1 transcriptional promoter, and transcription elongation, which involves Tat-mediated recruitment of positive transcription elongation factor b (P-TEFb) to the transactivation responsive region (TAR) of the nascent RNA .

Methods of Application

The HIV-1 Tat Protein (47-57) is used to enhance the transcription of the HIV-1 virus .

Results or Outcomes

The use of HIV-1 Tat Protein (47-57) in enhancing transcription has shown promising results in the replication and spreading of the HIV-1 virus .

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H118N32O14/c65-25-3-1-11-39(89-50(101)38(13-5-27-81-59(69)70)88-48(99)34-87-49(100)37(67)33-35-19-21-36(97)22-20-35)51(102)90-40(12-2-4-26-66)52(103)91-41(14-6-28-82-60(71)72)53(104)92-43(16-8-30-84-62(75)76)55(106)95-45(23-24-47(68)98)57(108)94-42(15-7-29-83-61(73)74)54(105)93-44(17-9-31-85-63(77)78)56(107)96-46(58(109)110)18-10-32-86-64(79)80/h19-22,37-46,97H,1-18,23-34,65-67H2,(H2,68,98)(H,87,100)(H,88,99)(H,89,101)(H,90,102)(H,91,103)(H,92,104)(H,93,105)(H,94,108)(H,95,106)(H,96,107)(H,109,110)(H4,69,70,81)(H4,71,72,82)(H4,73,74,83)(H4,75,76,84)(H4,77,78,85)(H4,79,80,86)/t37-,38-,39-,40-,41-,42-,43-,44-,45-,46-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAVVEEJGALCVIN-AGVBWZICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H118N32O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20648680 | |

| Record name | PUBCHEM_25080835 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1559.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

HIV-1 Tat Protein (47-57) | |

CAS RN |

191936-91-1 | |

| Record name | PUBCHEM_25080835 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3E)-3-[amino(nitroso)methylidene]-1,2-oxazol-5-yl]methanol](/img/structure/B64149.png)